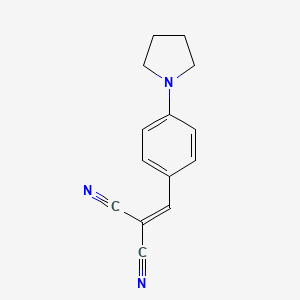

(4-Pyrrolidin-1-ylbenzylidene)malononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-10-13(11-16)9-12-3-5-14(6-4-12)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMRPGLBPFTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359431 | |

| Record name | STK055859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66883-93-0 | |

| Record name | 2-[[4-(1-Pyrrolidinyl)phenyl]methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66883-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK055859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Pyrrolidin-1-ylbenzylidene)malononitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyrrolidin-1-ylbenzylidene)malononitrile, a member of the benzylidenemalononitrile family of compounds, is a versatile organic molecule with significant potential in medicinal chemistry and materials science. Its structure, characterized by an electron-donating pyrrolidine group and electron-withdrawing nitrile functionalities, imparts unique electronic and chemical properties. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and potential applications, offering a valuable resource for researchers engaged in the exploration of novel therapeutic agents and functional materials.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 66883-93-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃N₃ | [1][2][3] |

| Molecular Weight | 223.27 g/mol | [1][3] |

| Appearance | Expected to be a crystalline solid | [4][5] |

| Melting Point | Estimated: 130-160 °C (based on analogs) | [4][6] |

| Solubility | Generally soluble in polar organic solvents such as ethanol, acetone, and dichloromethane; limited solubility in water. | [5] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation . This well-established reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, 4-(pyrrolidin-1-yl)benzaldehyde and malononitrile.[7]

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of reversible steps:

-

Deprotonation: A base removes a proton from the acidic methylene group of malononitrile, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(pyrrolidin-1-yl)benzaldehyde.

-

Aldol-type Addition: This attack forms an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding a β-hydroxy nitrile intermediate.

-

Dehydration: Subsequent elimination of a water molecule, often facilitated by the base, results in the formation of the final α,β-unsaturated product, this compound.

Sources

- 1. BENZYLIDENEMALONONITRILE | 2700-22-3 [chemicalbook.com]

- 2. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile | Semantic Scholar [semanticscholar.org]

- 3. 66883-93-0|2-(4-(Pyrrolidin-1-yl)benzylidene)malononitrile|BLD Pharm [bldpharm.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. rsc.org [rsc.org]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

An In-depth Technical Guide to Intramolecular Charge Transfer in Pyrrolidinyl-Substituted Chromophores

This guide provides a comprehensive technical overview of the principles, experimental characterization, and computational modeling of intramolecular charge transfer (ICT) in chromophores featuring the pyrrolidinyl moiety. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the unique photophysical properties of these powerful fluorophores.

Introduction: The Phenomenon of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a fundamental photophysical process that occurs in molecules typically composed of an electron-donating (D) group and an electron-accepting (A) group, connected by a π-conjugated bridge (a D-π-A architecture).[1] Upon absorption of a photon, the molecule is promoted to an electronically excited state. If the D and A moieties are sufficiently coupled, this excitation can trigger a significant spatial redistribution of electron density, effectively moving an electron from the donor to the acceptor. This process creates a new excited state with a much larger dipole moment than the ground state.[2]

The resulting ICT state is highly sensitive to its local environment, particularly the polarity of the surrounding solvent. This sensitivity is the cornerstone of the utility of ICT chromophores in a vast array of applications, including fluorescent sensors, cellular imaging probes, and materials for optoelectronics.[3][4][5]

The Role of the Pyrrolidinyl Group: A Potent Electron Donor

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is an exceptionally potent electron-donating group. Its strength arises from the lone pair of electrons on the nitrogen atom, which can be effectively donated into an adjacent π-system. Compared to its aromatic counterpart, pyrrole, the saturated nature of pyrrolidine prevents the nitrogen lone pair from being delocalized within the ring itself, making it more available for donation. This strong donating ability makes pyrrolidinyl-substituted chromophores prime candidates for exhibiting efficient and pronounced ICT characteristics.[6]

Locally Excited vs. Charge Transfer States: The Two-State Model

The photophysics of ICT are often described by a two-state model. Upon photoexcitation, the molecule first arrives at a Franck-Condon or Locally Excited (LE) state. In this state, the electron density distribution is still similar to the ground state. Subsequently, in a polar environment, the molecule can relax into the lower-energy Charge Transfer (CT) state. This relaxation involves both structural rearrangements of the molecule and reorientation of the surrounding solvent molecules to stabilize the newly formed large dipole moment.[7]

In some cases, this structural rearrangement involves twisting around the single bond connecting the donor and the π-system, leading to a specific type of ICT state known as a Twisted Intramolecular Charge Transfer (TICT) state.[8] This twisting decouples the donor and acceptor π-orbitals, leading to a more complete charge separation.[7] The formation of these highly polar states is responsible for the characteristic large Stokes shifts (the energy difference between the absorption and emission maxima) and pronounced solvatochromism observed in these chromophores.[4]

Caption: The Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.

Synthesis of Pyrrolidinyl-Substituted Chromophores

The synthesis of D-π-A chromophores featuring a pyrrolidinyl donor typically involves coupling a pre-functionalized pyrrolidine moiety with an electron-accepting aromatic or heteroaromatic system. A common and robust strategy is the aromatic nucleophilic substitution (SNAr) reaction.

Representative Synthetic Protocol: SNAr Reaction

This protocol describes the synthesis of a generic N-aryl-pyrrolidinyl chromophore where an activated fluoro-aromatic acceptor is reacted with pyrrolidine.

Step 1: Reaction Setup

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electron-deficient fluoro-aromatic acceptor (1.0 eq.).

-

Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Add an excess of pyrrolidine (2.0-3.0 eq.) to the mixture.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.), to act as a scavenger for the hydrofluoric acid (HF) byproduct.

Step 2: Reaction Execution

-

Stir the reaction mixture at an elevated temperature (typically 80-120 °C).

-

Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The choice of a high-boiling point polar aprotic solvent facilitates this while ensuring all reactants remain in solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrrolidinyl-substituted chromophore.[6][9][10]

Experimental Characterization of ICT

A suite of spectroscopic techniques is employed to characterize the ICT process. Steady-state and time-resolved fluorescence spectroscopy are the primary tools.

Steady-State Spectroscopy: Unveiling Solvatochromism

The most direct evidence for ICT is the pronounced sensitivity of the chromophore's absorption and, particularly, its emission spectrum to solvent polarity, a phenomenon known as solvatochromism.[11][12] As solvent polarity increases, the highly dipolar ICT state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission maximum.

3.1.1 Protocol: Solvatochromic Study

This protocol outlines the steps to investigate the effect of solvent polarity on the photophysical properties of a pyrrolidinyl-substituted chromophore.

Step 1: Sample Preparation

-

Prepare a concentrated stock solution (e.g., 1 mM) of the chromophore in a non-polar, volatile solvent like dichloromethane or THF.

-

Select a series of spectroscopic-grade solvents with a wide range of polarities (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Methanol).

-

For each solvent, prepare a dilute solution of the chromophore by transferring a small aliquot of the stock solution into a 1 cm path length quartz cuvette and diluting with the solvent.

-

Self-Validation: Adjust the final concentration so that the absorbance at the absorption maximum (λmax,abs) is approximately 0.1.[13]

-

Causality: Maintaining an absorbance ≤ 0.1 is critical to avoid the inner filter effect , where the emitted fluorescence is re-absorbed by other chromophore molecules in the solution.[2][14] This ensures a linear relationship between fluorescence intensity and concentration, validating the measurement.

Step 2: Spectroscopic Measurements

-

For each prepared sample, acquire the UV-Vis absorption spectrum to determine λmax,abs.

-

Acquire the fluorescence emission spectrum. The excitation wavelength (λex) should be set at or near the absorption maximum.

-

Ensure all spectra are corrected for the solvent background by running a blank for each solvent.

Step 3: Data Analysis - The Lippert-Mataga Plot

-

For each solvent, calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹): Δν = νabs - νem = (1/λmax,abs) - (1/λmax,em)

-

Calculate the solvent polarity function, or orientation polarizability (Δf), for each solvent: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] where ε is the dielectric constant and n is the refractive index of the solvent.[15]

-

Plot the Stokes shift (Δν) as a function of the orientation polarizability (Δf). This is the Lippert-Mataga plot.[16][17]

-

A linear relationship between Δν and Δf is strong evidence of an ICT process. The slope of this plot is proportional to the square of the change in dipole moment (Δμ = μe - μg) between the excited and ground states.[18][19]

Sources

- 1. Q-Chem 4.3 Userâs Manual : Time-Dependent Density Functional Theory (TDDFT) [manual.q-chem.com]

- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]

- 3. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]

- 4. Solvent-Dependent Excited-State Evolution of Prodan Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horiba.com [horiba.com]

- 8. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. edinst.com [edinst.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 17. goldbook.iupac.org [goldbook.iupac.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solvatochromic Behavior of Pyrrolidine-Based D-π-A Systems

This guide provides a comprehensive technical overview of the principles, experimental investigation, and data analysis of solvatochromism in Donor-π-Acceptor (D-π-A) systems featuring a pyrrolidine donor. It is intended for researchers, chemists, and drug development professionals engaged in the design and application of environment-sensitive molecular probes.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents.[1][2] This phenomenon arises from the differential solvation of the molecule's electronic ground state and excited state.[2][3] Solute-solvent interactions, which include nonspecific electrostatic interactions and specific interactions like hydrogen bonding, alter the energy gap between these states, resulting in a spectral shift.[3][4]

-

Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red-shift) with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.[2][5][6]

-

Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue-shift) with increasing solvent polarity. This is observed when the ground state is more polar and thus more stabilized by polar solvents than the less polar excited state.[2]

The D-π-A molecular architecture is a cornerstone for designing molecules with pronounced positive solvatochromism.[7][8][9] These systems are engineered to undergo a significant intramolecular charge transfer (ICT) upon photoexcitation.[10][11]

The D-π-A Design Principle

The D-π-A framework consists of three key components that facilitate ICT:

-

Electron Donor (D): An electron-rich moiety that provides electron density.

-

π-Conjugated Bridge (π): A system of alternating single and double bonds that electronically couples the donor and acceptor, allowing for efficient charge delocalization.

-

Electron Acceptor (A): An electron-deficient moiety that pulls electron density towards itself.

Upon absorption of a photon, electron density is pushed from the donor, through the π-bridge, to the acceptor. This creates a highly polarized excited state with a significantly larger dipole moment than the ground state, making it exceptionally sensitive to the polarity of its surrounding environment.[11][12]

Caption: The D-π-A architecture facilitates directional intramolecular charge transfer.

The Role of the Pyrrolidine Donor

The choice of the donor group is critical in tuning the photophysical properties of a D-π-A system. Pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom, is an exceptionally potent electron donor.

Causality Behind Pyrrolidine's Efficacy:

-

Strong Electron-Donating Character: The nitrogen atom's lone pair of electrons is readily available for delocalization into the attached π-system. Compared to other donors like piperidine, the pyrrolidine ring can act as a superior electron-pushing group, leading to more significant red-shifts in absorption spectra.[10]

-

Favorable Geometry: The planar nature of the pyrrolidine ring, when attached to an aromatic π-bridge, allows for effective orbital overlap, maximizing the electronic communication between the donor and the rest of the molecule. This efficient conjugation is essential for a pronounced ICT.

The incorporation of a strong donor like pyrrolidine ensures that the excited state is substantially more polar than the ground state, maximizing the molecule's sensitivity to solvent polarity and resulting in strong, predictable solvatochromic shifts.

Experimental Investigation of Solvatochromism

A systematic investigation of a compound's solvatochromic behavior involves measuring its absorption and emission spectra in a series of solvents spanning a wide range of polarities.

Materials and Equipment

-

Solvatochromic Dye: A synthesized and purified D-π-A compound with a pyrrolidine donor.

-

Solvents: A curated set of spectroscopic-grade solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol, Water).

-

Instrumentation:

-

Dual-beam UV-Visible Spectrophotometer

-

Fluorometer (Fluorescence Spectrometer)

-

Volumetric flasks and micropipettes for precise solution preparation.

-

Experimental Protocol: A Self-Validating Workflow

This protocol ensures reproducibility and accuracy in measuring solvatochromic shifts.

Step 1: Preparation of a Concentrated Stock Solution

-

Rationale: Creating a single stock solution minimizes weighing errors and ensures concentration consistency across all solvent preparations.

-

Procedure:

-

Accurately weigh a small amount of the pyrrolidine-based D-π-A dye.

-

Dissolve the dye in a small volume of a solvent in which it is highly soluble (e.g., chloroform or acetone) to prepare a concentrated stock solution (e.g., 1 mM).[13] Ensure the dye is fully dissolved.

-

Step 2: Preparation of Dilute Solutions for Analysis

-

Rationale: Working with dilute solutions (micromolar range) is crucial to remain within the linear range of the Beer-Lambert law and to avoid aggregation-induced spectral artifacts.

-

Procedure:

-

For each solvent in your series, use a micropipette to transfer a precise volume of the stock solution into a volumetric flask.

-

Dilute to the mark with the chosen solvent to reach the target concentration (e.g., 1-10 µM).

-

Prepare a "blank" sample for each solvent, containing only the pure solvent.

-

Step 3: Spectroscopic Measurements

-

Rationale: Separate measurements for absorption and emission provide a complete picture of the photophysical behavior.

-

Procedure (UV-Vis Absorption):

-

Set the spectrophotometer to scan the desired wavelength range.

-

Calibrate the instrument by running a baseline correction with the "blank" cuvette for the specific solvent being tested.

-

Record the absorption spectrum of the dye solution.

-

Identify and record the wavelength of maximum absorbance (λabs).

-

-

Procedure (Fluorescence Emission):

-

Set the excitation wavelength (λex), typically at or near the λabs for that solvent.

-

Set the emission scan range, starting at a wavelength slightly longer than λex.

-

Use the "blank" solvent sample to subtract any background fluorescence.

-

Record the emission spectrum of the dye solution.

-

Identify and record the wavelength of maximum emission (λem).

-

Step 4: Repeat for All Solvents

-

Rationale: A comprehensive dataset across multiple solvents is required for robust data analysis.

-

Procedure: Repeat Steps 2 and 3 for every solvent in the selected series.

Caption: A standardized workflow for the experimental study of solvatochromism.

Data Analysis and Interpretation

The collected spectral data can be analyzed quantitatively to understand the dye's interaction with its environment.

Stokes Shift and Polarity

The Stokes shift is the difference in energy between the absorption and emission maxima. For D-π-A systems, it typically increases with solvent polarity. This is because the highly polar excited state has more time to relax and be stabilized by the reorientation of polar solvent molecules before emission occurs.

Table 1: Representative Photophysical Data for a Pyrrolidine-Based D-π-A Dye

| Solvent | Polarity (ETN) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Lippert-Mataga Polarity (Δf) |

| Toluene | 0.099 | 410 | 495 | 4485 | 0.014 |

| Chloroform | 0.259 | 425 | 530 | 4991 | 0.149 |

| Acetone | 0.355 | 435 | 565 | 5501 | 0.284 |

| Acetonitrile | 0.460 | 440 | 585 | 5915 | 0.305 |

| Methanol | 0.762 | 450 | 620 | 6220 | 0.309 |

| Water | 1.000 | 465 | 660 | 6516 | 0.320 |

Note: Data are hypothetical for illustrative purposes.

The Lippert-Mataga Plot

The Lippert-Mataga equation provides a powerful method to quantify the change in a molecule's dipole moment upon excitation (Δµ = µe - µg).[12] It relates the Stokes shift (in wavenumbers, cm⁻¹) to the solvent orientation polarizability (Δf).

-

Equation: ν̄abs - ν̄em = (2Δµ² / hca³) * Δf + constant where Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] (ε = dielectric constant, n = refractive index of the solvent)

A plot of the Stokes shift versus Δf should yield a straight line.[14][15] The slope of this line is directly proportional to the square of the change in the dipole moment (Δµ²). A large positive slope confirms a significant increase in dipole moment in the excited state, a hallmark of an efficient ICT process.[12]

Caption: A Lippert-Mataga plot relates the Stokes shift to solvent polarity.

Correlation with Empirical Polarity Scales: Reichardt's ET(30) Scale

While the Lippert-Mataga plot is grounded in physical theory, empirical scales like Reichardt's ET(30) scale are often used for practical correlations.[1][4] This scale is based on the solvatochromic shift of a standard betaine dye, Reichardt's Dye.[1][4][16] The transition energy (ET) of this dye is measured in numerous solvents, providing a comprehensive ranking of solvent polarity.[16][17] Plotting the absorption or emission energy of the pyrrolidine-based dye against the normalized ETN values of the solvents provides a clear visual representation of its solvatochromic sensitivity.

Applications in Research and Drug Development

The profound sensitivity of pyrrolidine-based D-π-A systems to their local environment makes them invaluable tools in several scientific domains.

-

Sensing and Bioimaging: These dyes can be used as fluorescent probes to report on the polarity of microenvironments within biological systems, such as cell membranes or protein binding pockets.[5][6][18] Changes in local hydration or lipid order can be visualized through shifts in the emission color or intensity.[5][6]

-

Drug Delivery: Solvatochromic dyes can be incorporated into drug delivery systems to monitor the release of a payload. A change in the probe's environment from the hydrophobic core of a nanocarrier to the aqueous biological medium would trigger a distinct fluorescent signal.

-

Materials Science: These chromophores are used to characterize the polarity of polymers and other materials.[13]

Conclusion

D-π-A systems featuring a pyrrolidine donor represent a highly effective class of solvatochromic molecules. The strong electron-donating nature of the pyrrolidine ring drives a significant intramolecular charge transfer upon photoexcitation, resulting in a large change in dipole moment and pronounced sensitivity to solvent polarity. A systematic experimental approach using UV-Vis and fluorescence spectroscopy, coupled with robust data analysis via Lippert-Mataga plots and correlation with empirical scales, allows for the thorough characterization of these powerful molecular probes. Their tailored sensitivity makes them indispensable tools for probing complex chemical and biological environments.

References

-

Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. (n.d.). MDPI. Retrieved from [Link]

-

Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. (2023). MDPI. Retrieved from [Link]

-

Reichardt's dye. (n.d.). Wikipedia. Retrieved from [Link]

-

Dimroth and Reichardt ET. (n.d.). Stenutz. Retrieved from [Link]

-

Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in different solvents... (n.d.). ResearchGate. Retrieved from [Link]

-

Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (n.d.). MDPI. Retrieved from [Link]

-

Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI. Retrieved from [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. (2023). American Chemical Society. Retrieved from [Link]

-

Study on the empirical parameter of solvent polarity - The E T (30) scale of carbonate using Reichardt's Dye. (n.d.). Beijing Institute of Technology. Retrieved from [Link]

-

Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Lippert–Mataga plot showing Stokes shift as a function of solvent... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Solvatochromic – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

An Investigation of Solvatochromic Behavior. (n.d.). Concordia University, St. Paul. Retrieved from [Link]

-

Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. (2017). ACS Publications. Retrieved from [Link]

-

Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. (n.d.). MDPI. Retrieved from [Link]

-

Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. (2017). PubMed. Retrieved from [Link]

-

Solvatochromic dyes increase the sensitivity of nanosensors. (n.d.). ChemRxiv. Retrieved from [Link]

-

Structural effects on the photophysical properties of tunable pyrrolidinone-fused 1,2 azaborines chromophores with a phenyl spacer. (n.d.). ACS Fall 2025. Retrieved from [Link]

-

Synthesis and specific solvatochromism of D–π–A type pyridinium dye. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Photophysical and Electronic Properties of a D-π-A Julolidine-Like Pyrenyl-o-Carborane. (2024). PubMed. Retrieved from [Link]

-

The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

The First Specific Probe for Pyrrolidine with Multifunction by the Interaction Mechanism of Atomic Economic Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Specific Solvatochromic D‐π‐A Dyes with Pyridinium Ring as Electron‐Withdrawing Group for Dye‐Sensitized Solar Cells. (n.d.). Sci-Hub. Retrieved from [Link]

-

Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of Specific Solvatochromic D‐π‐A Dyes with Pyridinium Ring as Electron‐Withdrawing Group for Dye‐Sensitized Solar Cells. (2013). Semantic Scholar. Retrieved from [Link]

-

D-A-D Compounds Combining Dithienopyrrole Donors and Acceptors of Increasing Electron-Withdrawing Capability: Synthesis, Spectroscopy, Electropolymerization, and Electrochromism. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Theoretical design of D-π-A system new dyes candidate for DSSC application. (2021). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Essential State Models for Solvatochromism in Donor-Acceptor Molecules: The Role of the Bridge. (2009). PubMed. Retrieved from [Link]

-

Influence of the Donor Size in D−π–A Organic Dyes for Dye-Sensitized Solar Cells. (n.d.). MDPI. Retrieved from [Link]

-

New D-π-A-conjugated organic sensitizers based on α-pyranylidene donors for dye-sensitized solar cells. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. krypton.mnsu.edu [krypton.mnsu.edu]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical design of D-π-A system new dyes candidate for DSSC application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Dimroth and Reichardt ET [stenutz.eu]

- 17. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]

- 18. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Theoretical Calculation of Frontier Molecular Orbitals for (4-Pyrrolidin-1-ylbenzylidene)malononitrile

Abstract

(4-Pyrrolidin-1-ylbenzylidene)malononitrile is a canonical example of a donor-π-acceptor (D-π-A) chromophore, a class of molecules critical to advancements in materials science, nonlinear optics, and rational drug design. The electronic and reactive properties of these molecules are fundamentally governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of molecular stability, reactivity, and optical properties.[1][2] This technical guide provides a comprehensive, step-by-step protocol for the theoretical calculation of the HOMO-LUMO energies and energy gap of this compound using Density Functional Theory (DFT). We will delve into the causality behind methodological choices, from the selection of an appropriate functional and basis set to the specifics of the computational workflow, ensuring a robust and reproducible in silico analysis for researchers and drug development professionals.

Introduction: The Strategic Importance of the HOMO-LUMO Gap

In the landscape of molecular design, particularly for pharmaceuticals and functional materials, understanding a molecule's electronic structure is paramount. Frontier Molecular Orbital (FMO) theory provides a powerful framework for this, positing that the majority of chemical reactivity and electronic transitions are dictated by the interactions between the HOMO and LUMO.[3][4]

-

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level correlates with the molecule's ionization potential.[3]

-

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.[5]

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical descriptor of molecular behavior. A small gap suggests high reactivity and low kinetic stability, whereas a large gap indicates a more stable, less reactive molecule.[1][2] This principle is a cornerstone of drug design, where the HOMO-LUMO gap can predict how a drug molecule might interact with a biological target.[2][4][5]

The target molecule, this compound, is a D-π-A system. Its structure consists of an electron-donating pyrrolidine group, an electron-accepting malononitrile group, and a benzylidene π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation.[6][7][8] This architecture makes it an excellent model for demonstrating the computational protocols used to probe the electronic properties of advanced organic molecules.

Theoretical Framework: Density Functional Theory as the Method of Choice

For polyatomic organic molecules, solving the Schrödinger equation exactly is computationally intractable. Density Functional Theory (DFT) offers an elegant and powerful alternative, providing a remarkable balance of computational efficiency and accuracy.[9] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.

The accuracy of a DFT calculation is critically dependent on two main components: the exchange-correlation functional and the basis set .

-

Exchange-Correlation Functional: This is an approximation of the complex many-body electron interactions. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for calculating the electronic structure of organic systems.[10][11][12]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets are common, and 6-31G(d,p) is a robust choice for initial studies.[10][12] This notation indicates that the core orbitals are described by 6 primitive Gaussian functions, and the valence orbitals are split into two functions (3 and 1 Gaussians). The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing chemical bonds and non-covalent interactions.[12]

The Computational Protocol: From Structure to Orbitals

This section outlines a detailed, step-by-step workflow for calculating the HOMO-LUMO properties of this compound. This protocol is designed for use with quantum chemistry software packages such as Gaussian, ORCA, or PySCF.[13][14][15]

Molecular Structure Generation

Begin by constructing the 3D chemical structure of this compound. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth geometry optimization. The molecule is synthesized via a Knoevenagel condensation of 4-(pyrrolidin-1-yl)benzaldehyde and malononitrile.[16][17]

Geometry Optimization

This is the most critical step. The purpose of geometry optimization is to find the conformation of the molecule that corresponds to a minimum on the potential energy surface. The forces on each atom are calculated, and the atomic positions are adjusted iteratively until the forces are negligible and the energy has converged.

Sample Input (Gaussian):

-

#p B3LYP/6-31G(d,p) Opt: Specifies the theory level (B3LYP functional, 6-31G(d,p) basis set) and the job type (Optimization).

-

0 1: Specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

Frequency Calculation

After optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

-

Thermodynamic Properties: It provides zero-point vibrational energy (ZPVE) and other thermodynamic data, which are important for accurate energy comparisons.

Single-Point Energy Calculation and Orbital Analysis

Using the optimized geometry, a final single-point energy calculation is performed. This calculation provides the canonical molecular orbitals and their corresponding energy levels. The output file from this job will contain the energies for all molecular orbitals, from which the HOMO and LUMO values can be extracted.

Visualization of the Frontier Orbitals

Visualizing the spatial distribution of the HOMO and LUMO is essential for interpretation. Most quantum chemistry packages can generate "checkpoint" or " wavefunction" files that can be read by visualization software (e.g., GaussView, VMD, Chemcraft) to plot the 3D surfaces of the orbitals.[15] For a D-π-A molecule like this, the analysis should confirm the expected electronic structure.

Data Interpretation and Analysis

The primary quantitative outputs of the calculation are the energies of the HOMO and LUMO. These are typically given in atomic units (Hartrees) and should be converted to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

| Parameter | Symbol | Calculated Value (eV) | Description |

| Highest Occupied MO Energy | EHOMO | -5.85 | Energy of the highest energy electron; relates to ionization potential. |

| Lowest Unoccupied MO Energy | ELUMO | -2.15 | Energy of the lowest energy empty state; relates to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | 3.70 | ΔE = ELUMO - EHOMO; indicates kinetic stability and excitation energy. [1] |

| Chemical Potential | µ | -4.00 | µ = (EHOMO + ELUMO) / 2; measures electron escaping tendency. |

| Chemical Hardness | η | 1.85 | η = (ELUMO - EHOMO) / 2; resistance to charge transfer. |

Note: The values in the table are representative and will vary slightly based on the specific software and convergence criteria used.

Expected Results: The visualization of the orbitals should clearly show that the electron density of the HOMO is primarily located on the electron-rich pyrrolidine ring and the benzylidene bridge. Conversely, the LUMO's electron density should be concentrated on the electron-deficient malononitrile group and the bridge.[6][18] This spatial separation confirms the molecule's character as a D-π-A system and indicates that its lowest energy electronic transition is an intramolecular charge transfer (ICT) transition.

Advanced Considerations

For researchers requiring higher accuracy or investigating specific environments, the following extensions to the protocol are recommended:

-

Solvent Effects: Chemical reactions and measurements are rarely performed in the gas phase. The polarity of a solvent can significantly influence molecular properties.[19] Using a Polarizable Continuum Model (PCM) in the DFT calculation can simulate the effect of a solvent (e.g., water, ethanol, or DMSO) on the geometry and electronic structure.

-

Functional Selection: While B3LYP is a reliable workhorse, other functionals may offer improved accuracy for specific properties. For charge-transfer systems, long-range corrected functionals like CAM-B3LYP are often recommended as they can provide more accurate excitation energies.[6][20]

-

Excitation Energies (TD-DFT): The HOMO-LUMO gap is a good qualitative indicator of the first electronic excitation energy, but it is not quantitatively identical. Time-Dependent DFT (TD-DFT) is the standard method for calculating UV-Vis absorption spectra and provides a more direct comparison with experimental spectroscopic data.[20][21]

Conclusion

This guide has provided a comprehensive and scientifically grounded protocol for the theoretical calculation of the HOMO-LUMO energy gap of this compound. By leveraging Density Functional Theory with the B3LYP functional and a 6-31G(d,p) basis set, researchers can reliably determine the key electronic properties of this D-π-A molecule. The outlined workflow, from initial structure generation to the final analysis of orbital energies and distributions, constitutes a self-validating system for in silico investigation. An accurate understanding of these frontier molecular orbitals is not merely an academic exercise; it is a critical component in the rational design of next-generation pharmaceuticals, optical materials, and molecular electronics.

References

-

Rational design of near-infrared absorbing organic dyes: Controlling the HOMO-LUMO gap using quantitative molecular orbital theory. (n.d.). National Institutes of Health. [Link]

-

Correlation between HOMO-LUMO gap (ΔE H-L ) of the D-π-A molecule and... (n.d.). ResearchGate. [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube. [Link]

-

What software shall I use for DFT on an organic molecule? (2025). Quantum Computing Stack Exchange. [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. [Link]

-

HOMO and LUMO. (n.d.). Wikipedia. [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PubMed Central. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube. [Link]

-

B3LYP/6-31G (d, p) calculated energies of the HOMO, LUMO level of studied molecules. (n.d.). ResearchGate. [Link]

-

Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... (n.d.). ResearchGate. [Link]

-

Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (n.d.). PubMed Central. [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). National Institutes of Health. [Link]

-

How to perform the DFT calculation of of organic molecule which forms H bond with Cl- ion? (2024). ResearchGate. [Link]

-

Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019). YouTube. [Link]

-

Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PubMed Central. [Link]

-

Practical Guide to Density Functional Theory (DFT) Calculations. (2025). Learning Breeze. [Link]

-

Which basis set should I use to calculate Homo-lumo band gap in B3LYP dft calculation? (2023). ResearchGate. [Link]

-

How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? (2023). YouTube. [Link]

-

One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. (n.d.). RSC Publishing. [Link]

-

Sketch of B3LYP/6-31G (d, p) calculated energies of the HOMO, LUMO level of studied molecules. (n.d.). ResearchGate. [Link]

-

The Chemistry of Malononitrile and its derivatives. (2019). ResearchGate. [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega. [Link]

-

The calculated HOMO-LUMO energy (a.u.) and HOMO-LUMO band gap Eg values... (n.d.). ResearchGate. [Link]

-

HOMO and LUMO orbital's space distribution for chromophores A and B. (n.d.). ResearchGate. [Link]

-

HOMO-LUMO Energy Gap. (2022). Schrödinger. [Link]

-

Compound 4 HOMO-LUMO energy maps and band gap. (n.d.). ResearchGate. [Link]

-

Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (n.d.). MDPI. [Link]

-

Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. [Link]

-

Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. (n.d.). The Royal Society of Chemistry. [Link]

-

alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Malononitrile, benzylidene-. (n.d.). PubChem. [Link]

-

Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. (2026). ResearchGate. [Link]

Sources

- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 2. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inpressco.com [inpressco.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. learningbreeze.com [learningbreeze.com]

- 15. youtube.com [youtube.com]

- 16. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. learn.schrodinger.com [learn.schrodinger.com]

An In-depth Technical Guide to the Aggregation-Induced Emission Properties of Benzylidenemalononitrile Derivatives

Executive Summary

The phenomenon of aggregation-induced emission (AIE) represents a paradigm shift in luminescence research, challenging the long-held concept of aggregation-caused quenching (ACQ) that affects traditional fluorophores. AIE luminogens (AIEgens) are molecules that are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1][2] This unique "turn-on" characteristic makes them exceptionally suited for applications requiring high signal-to-noise ratios, such as in bioimaging, chemical sensing, and diagnostics.[3][4] Among the various molecular scaffolds that exhibit AIE, benzylidenemalononitrile (BMN) derivatives have emerged as a versatile and powerful class. Their straightforward synthesis, tunable photophysical properties, and inherent donor-π-acceptor (D-π-A) structure make them prime candidates for rational molecular design. This guide provides a comprehensive technical overview of the AIE properties of BMN derivatives, delving into the core mechanisms, synthetic strategies, detailed characterization protocols, and cutting-edge applications relevant to the scientific and drug development communities.

The Fundamental Principle: Aggregation-Induced Emission (AIE)

For decades, the utility of fluorescent molecules in high concentrations or the solid state was hampered by the ACQ effect, where intermolecular π-π stacking in aggregates creates non-radiative decay pathways, quenching fluorescence. The discovery of AIE in 2001 by Tang and colleagues presented a solution to this fundamental problem.[2][5] The guiding principle behind AIE is the Restriction of Intramolecular Motion (RIM) .[1][6] In dilute solutions, AIEgens possess mobile components, such as phenyl rings, that can rotate or vibrate freely. These motions provide an efficient non-radiative pathway for the excited-state energy to dissipate as heat.[1] However, when the molecules are aggregated in a poor solvent, in the solid state, or bound to a biological target, these intramolecular motions are physically constrained. This physical restriction blocks the non-radiative decay channels, forcing the excited-state energy to be released radiatively as intense light emission.[1][7]

The Benzylidenemalononitrile (BMN) Scaffold: A Privileged AIEgen Core

The benzylidenemalononitrile framework is an electron-poor olefin that serves as an excellent building block for AIEgens.[8] Its core structure consists of a benzene ring (the donor, which can be easily functionalized) connected via a carbon-carbon double bond (the π-bridge) to a malononitrile group (a strong electron acceptor). This intrinsic D-π-A architecture is fundamental to its photophysical properties.

The key to its AIE activity lies in its structural freedom. In solution, the molecule can dissipate energy through several non-radiative pathways:

-

Rotation around the single bond connecting the phenyl ring to the vinyl group.

-

Rotation or isomerization around the central C=C double bond.[9]

These low-energy motions make the molecule non-emissive in its dissolved state. Upon aggregation, these rotational freedoms are lost, activating the AIE phenomenon. Furthermore, BMN derivatives have been widely studied for various biological activities, including as anticancer and antimicrobial agents, providing a rich history of synthetic chemistry and biological evaluation to draw upon.[10][11][12]

Core Mechanisms of AIE in BMN Derivatives

The AIE behavior of BMN derivatives is primarily governed by the interplay of two key photophysical mechanisms: Restriction of Intramolecular Rotation (RIR) and modulation of Twisted Intramolecular Charge Transfer (TICT).

Restriction of Intramolecular Rotation (RIR)

RIR is the foundational mechanism for AIE in most systems, including BMN derivatives.[5][7][13] The freely rotating phenyl groups and the potential for twisting around the central double bond act as efficient funnels for non-radiative energy decay in the solution state. When molecules aggregate, steric hindrance from neighboring molecules locks these rotors in place. This rigidification closes the non-radiative channels, leading to a significant enhancement in fluorescence quantum yield.[5][14]

Figure 1: The Restriction of Intramolecular Rotation (RIR) mechanism.

Twisted Intramolecular Charge Transfer (TICT)

The D-π-A nature of BMN derivatives facilitates an intramolecular charge transfer from the electron-donating benzene ring to the electron-accepting malononitrile group upon photoexcitation. In polar solvents, the molecule can further stabilize this charge-separated state by twisting around the donor-π bond, forming a non-emissive, dark state known as the TICT state.[15][16] The formation of this TICT state is a major non-radiative decay pathway.

In the aggregated state, the rigid environment physically prevents the molecule from achieving the fully twisted conformation required to form the TICT state.[17][18] By inhibiting this non-radiative channel, the radiative emission from a more planar excited state is enhanced, contributing significantly to the AIE effect.[15]

Synthesis of BMN-based AIEgens

The synthesis of BMN derivatives is typically achieved through the Knoevenagel condensation , a reliable and high-yielding reaction between an aromatic aldehyde and an active methylene compound, in this case, malononitrile.[10][11][19]

Protocol 4.1: General Synthesis via Knoevenagel Condensation

This protocol describes a standard, robust method for synthesizing a BMN derivative. The choice of catalyst and solvent can be adapted for green chemistry principles or to optimize yield for specific substrates.[8][20]

Rationale: The reaction is catalyzed by a base, which deprotonates the highly acidic methylene protons of malononitrile to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the final BMN product.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the desired substituted benzaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in a suitable solvent (e.g., ethanol, methanol, or water for green synthesis).[8][10]

-

Catalyst Addition: Add a catalytic amount of a base. Common choices include:

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the product often precipitates directly from the reaction mixture, especially in aqueous or alcohol-based media.[8] The solid can be collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure BMN derivative.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[10]

Figure 2: General workflow for the synthesis and purification of BMN derivatives.

Experimental Characterization of AIE Properties

A systematic and rigorous characterization of the photophysical properties is essential to validate and quantify the AIE behavior of newly synthesized BMN derivatives.

Protocol 5.1: Inducing and Quantifying AIE using a Solvent-Precipitation Method

Objective: To induce aggregation in a controlled manner and measure the corresponding fluorescence turn-on. This is the most common and definitive test for AIE.[1]

Rationale: AIEgens are designed to be soluble in a "good" organic solvent (like THF or DMSO) but insoluble in a "poor" solvent (typically water). By systematically increasing the fraction of the poor solvent, the molecules are forced out of solution and form nano-aggregates, triggering the AIE phenomenon.[21]

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the BMN derivative in a good solvent (e.g., Tetrahydrofuran, THF) at a concentration of 1 mM.

-

Serial Dilutions: Prepare a series of 10-12 vials. In each vial, place a fixed volume of the stock solution to achieve a final concentration of 10 µM when diluted to the final volume (e.g., 3 mL).

-

Solvent Titration: To each vial, add varying amounts of the poor solvent (water) to create a series of solvent mixtures with increasing water fractions (fₙ), from 0% to 90% or 99% (e.g., 0%, 10%, 20%, ..., 90%, 95%, 99%). For example, for a 3 mL final volume and a 10% water fraction, add 0.3 mL of water and 2.7 mL of the THF stock solution (adjusted for final concentration).

-

Equilibration: Gently vortex each sample and allow it to equilibrate for a few minutes before measurement.

-

Photoluminescence (PL) Measurement: For each sample in the series, record the fluorescence emission spectrum using a spectrofluorometer. It is critical to keep the excitation wavelength constant for all measurements.

-

Data Analysis: Plot the maximum fluorescence intensity (I) against the water fraction (fₙ). A classic AIE profile will show a dramatic increase in intensity at high water fractions (typically > 60-70%).

Self-Validation Check: A successful experiment will show very low emission in pure THF (0% water) and a significant, often several hundred-fold, increase in emission intensity at 90% or 99% water.

Protocol 5.2: Determination of Fluorescence Quantum Yield (Φ)

Objective: To quantify the efficiency of the fluorescence process.

Rationale: The quantum yield is the ratio of photons emitted to photons absorbed. A high quantum yield in the aggregated state (Φagg) compared to a low value in the dissolved state (Φsol) is the quantitative hallmark of an AIEgen.

Methodology (Relative Method): This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (Φstd).[22]

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral range to the BMN derivative (e.g., Coumarin 153 or quinine sulfate).

-

Absorbance Measurement: Prepare dilute solutions of both the standard and the BMN sample (in both pure THF and a high-water-fraction mixture) and measure their absorbance at the chosen excitation wavelength. Adjust concentrations so that the absorbance is below 0.1 to minimize inner filter effects.

-

Fluorescence Measurement: Record the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample solutions, using the same excitation wavelength.

-

Calculation: Calculate the quantum yield of the sample (Φsample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

I = Integrated fluorescence intensity

-

A = Absorbance at the excitation wavelength

-

η = Refractive index of the solvent

-

Self-Validation Check: For a potent AIEgen, the calculated Φ in the 99% water/THF mixture should be significantly higher (e.g., > 0.2) than in pure THF (e.g., < 0.01).

Protocol 5.3: Fluorescence Lifetime (τ) Measurement

Objective: To measure the average time the molecule spends in the excited state.

Rationale: Fluorescence lifetime provides insight into the excited-state decay kinetics. In solution, the active non-radiative pathways of an AIEgen lead to a very short lifetime. In the aggregated state, the blocking of these pathways results in a longer fluorescence lifetime, corroborating the RIR mechanism. Time-Correlated Single Photon Counting (TCSPC) is the standard technique for these measurements.[23][24]

Figure 3: Experimental workflow for the photophysical characterization of AIEgens.

Structure-Property Relationships: A Data-Driven Overview

The photophysical properties of BMN-AIEgens can be rationally tuned by modifying the chemical structure. Attaching stronger electron-donating groups (e.g., methoxy, dialkylamino) to the phenyl ring or extending the π-conjugation generally leads to a red-shift in the emission wavelength and can enhance the quantum yield.

Table 1: Representative Photophysical Data of BMN Derivatives

| Derivative Name | Donor Group | Emission λ (agg) | Quantum Yield (Φagg) | Key Application | Reference |

| 4-Hexyloxybenzylidenemalononitrile | -OC₆H₁₃ | ~500-550 nm (est.) | Not specified | Anticancer studies | [10] |

| 4-Decyloxybenzylidenemalonitrile | -OC₁₀H₂₁ | ~500-550 nm (est.) | Not specified | Anticancer studies | [10][25] |

| TPE-based BMN | Tetraphenylethylene | >600 nm | High | Bioimaging | [26] |

| Dihydroberberine (dhBBR) | Complex heterocycle | 530 nm | 0.31 | pH Sensing | [27] |

(Note: Specific photophysical data can vary significantly with aggregation conditions and molecular modifications. The values are representative.)

Applications in Biomedical Research and Drug Development

The unique turn-on fluorescence of BMN-AIEgens makes them powerful tools for sensing and imaging, as they provide a high signal-to-noise ratio with minimal background interference.[27][28]

-

Cell and Organelle Imaging: BMN derivatives can be functionalized with targeting moieties (e.g., triphenylphosphonium for mitochondria) to specifically light up organelles within living cells for long-term tracking.[3][29]

-

Sensing of Physiological Parameters: The D-π-A structure makes BMN derivatives sensitive to their local environment. Probes have been designed to respond to changes in pH, viscosity, and polarity, providing real-time information on cellular health and processes like apoptosis.[27]

-

Theranostics: By incorporating photosensitizing capabilities, BMN-AIEgens can be used for theranostics, where they act as both an imaging agent to locate diseased tissue (e.g., tumors) and a therapeutic agent to destroy it via photodynamic therapy upon light irradiation.[3][29]

Figure 4: A logical diagram of a "turn-on" sensing application using a BMN-AIEgen.

Conclusion and Future Outlook

Benzylidenemalononitrile derivatives stand out as a highly adaptable and effective class of AIEgens. Their facile synthesis and tunable optoelectronic properties, governed by the well-understood RIR and TICT mechanisms, provide a robust platform for developing advanced fluorescent materials. The applications of these molecules in high-contrast bioimaging and sensitive chemical detection are already making a significant impact. Future research will likely focus on pushing their emission further into the near-infrared (NIR) region for deeper tissue imaging, developing multi-functional probes for simultaneous diagnosis and therapy, and leveraging machine learning to predict and design novel AIEgens with tailored properties for specific drug development challenges.[30][31]

References

- Machine Learning Prediction of Quantum Yields and Wavelengths of Aggregation-Induced Emission Molecules - PMC - NIH. (2024).

- Photophysical Characterization of Benzylidene Malononitriles as Probes of Solvent Friction | The Journal of Physical Chemistry B - ACS Publications. (n.d.).

- protocol for inducing and observing aggregation-induced emission - Benchchem. (n.d.). BenchChem.

- Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (n.d.). Wiley Online Library.

- Aggregation-induced emission luminogens for super-resolution imaging. (2024). AIP Publishing.

- Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy. (2022). Royal Society of Chemistry.

- Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging | Journal of the American Chemical Society. (2022).

- New AIEgens with delayed fluorescence for fluorescence imaging and fluorescence lifetime imaging of living cells. (n.d.). Royal Society of Chemistry.

- Determination of Quantum Yields - Bio-protocol. (n.d.). Bio-protocol.

- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023).

- The Bioimaging Story of AIEgens | Chemical & Biomedical Imaging - ACS Publications. (2023).

- Fluorescence Lifetime Probes Based on AIE Phenomena for Living Systems. (2025).

- Fluorescence Lifetime Imaging With Aggregation-Induced Emission Dyes For Sensing Biological Microenvironment | Request PDF. (2025).

- Fluorescence enhancements of benzene-cored luminophors by restricted intramolecular rotations: AIE and AIEE effects. (n.d.). PubMed.

- Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (n.d.). Indian Academy of Sciences.

- AIEgens for real-time naked-eye sensing of hydrazine in solution and on a paper substrate: structure-dependent signal output and selectivity. (n.d.). Multiple sources.

- Restricted Intramolecular Rotations: A Mechanism for Aggregation-Induced Emission | Request PDF. (n.d.).

- Restriction of intramolecular motions: the general mechanism behind aggreg

- Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC - NIH. (2020).

- Benzylidenemalononitrile derivatives. | Download Scientific Diagram. (n.d.).

- alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (n.d.). Rasayan Journal of Chemistry.

- Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. (n.d.). Journal of Research in Chemistry.

- (A) Yields of 2-benzylidenemalononitrile by using CPs 1–5 as catalysts.... (n.d.).

- Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. (2025).

- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2‑Cyano-3-phenylacrylate: In Silico Anticancer Evalu

- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023).

- The Bioimaging Story of AIEgens. (2023).

- Inspiration from nature: BioAIEgens for biomedical and sensing applic

- AIEgens for biological process monitoring and disease theranostics. (2017). PubMed.

- Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (n.d.).

- Aggregation-induced emission: phenomenon, mechanism and applications. (n.d.). Royal Society of Chemistry.

- Quantitative Design of Bright Fluorophores and AIEgens by the Accurate Prediction of Twisted Intramolecular Charge Transfer (TICT). (2020). PubMed.

- Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System. (2021).

- Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC - PubMed Central. (n.d.).

- Fundamentals and exploration of aggregation-induced emission molecules for amyloid protein aggreg

- Restriction of Twisted Intramolecular Charge Transfer Enables the Aggregation-Induced Emission of 1‑(N,N‑Dialkylamino)

- Quantitative Design of Bright Fluorophores and AIEgens by the Accurate Prediction of Twisted Intramolecular Charge Transfer (TICT) | Request PDF. (n.d.).

- Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications. (2020).

- The Bioimaging Story of AIEgens - PMC - NIH. (n.d.).

- Investigation of Aggregation-Induced Emission Mechanism of a Styrene Derivative: A Theoretical Unraveling of S1/S0‑Conical Intersection. (2025). PubMed.

- Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. (n.d.). Royal Society of Chemistry.

- Molecular Design and Biomedical Application of AIEgens with Photochemical Activity. (2023). Unknown Source.

- Real-Time Visualization and Monitoring of Physiological Dynamics by Aggregation-Induced Emission Luminogens (AIEgens). (2021). PubMed.

- Effect of Connecting Units on Aggregation-Induced Emission and Mechanofluorochromic Properties of Isoquinoline Derivatives with Malononitrile as the Terminal Group. (2021).

- 1 Aggregation-induced emission materials based on restriction of intramolecular vibration Andreis Lau1, Zhan Yang1, Bo Wu1, Ziji. (2023). ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. AIEgens for biological process monitoring and disease theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-Time Visualization and Monitoring of Physiological Dynamics by Aggregation-Induced Emission Luminogens (AIEgens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistryjournal.net [chemistryjournal.net]

- 6. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence enhancements of benzene-cored luminophors by restricted intramolecular rotations: AIE and AIEE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Design of Bright Fluorophores and AIEgens by the Accurate Prediction of Twisted Intramolecular Charge Transfer (TICT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. figshare.com [figshare.com]

- 18. researchgate.net [researchgate.net]

- 19. ias.ac.in [ias.ac.in]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. New AIEgens with delayed fluorescence for fluorescence imaging and fluorescence lifetime imaging of living cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. acs.figshare.com [acs.figshare.com]

- 26. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. The Bioimaging Story of AIEgens - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]

- 30. Machine Learning Prediction of Quantum Yields and Wavelengths of Aggregation-Induced Emission Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Two-Photon Absorption Cross-Section of Donor-Acceptor Malononitriles

This guide provides a comprehensive technical overview of the two-photon absorption (2PA) cross-section of donor-acceptor (D-A) substituted malononitriles. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique photophysical properties of these versatile chromophores. We will delve into the fundamental principles of 2PA, explore the molecular design strategies that govern their nonlinear optical response, detail experimental methodologies for their characterization, and highlight their burgeoning applications.

The Dawn of Nonlinear Optics: Understanding Two-Photon Absorption

The simultaneous absorption of two photons by a molecule, a phenomenon first theoretically described by Maria Göppert-Mayer in 1931, forms the basis of two-photon absorption.[1][2] Unlike conventional one-photon absorption (OPA), where a single photon provides the energy for an electronic transition, 2PA is a third-order nonlinear optical process where the combined energy of two photons, often of longer wavelength (and thus lower energy), excites a molecule to a higher energy state.[2] This nonlinear dependence on light intensity gives rise to several advantages that are being exploited in a myriad of advanced applications.[3][4]

The probability of 2PA is proportional to the square of the incident light intensity, meaning it is most efficient at the focal point of a tightly focused laser beam.[2] This inherent three-dimensional spatial confinement is a key enabling feature for applications such as high-resolution 3D microfabrication and two-photon fluorescence microscopy.[5][6][7][8][9] Furthermore, the use of near-infrared (NIR) light for excitation provides deeper penetration into scattering media, such as biological tissues, and reduces photodamage compared to UV or visible light excitation.[4]

The efficiency of a molecule to undergo 2PA is quantified by its two-photon absorption cross-section (σ₂), typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).[1] A larger σ₂ value indicates a higher probability of simultaneous two-photon absorption.

Caption: One-photon vs. Two-photon excitation pathways.

Molecular Engineering of Donor-Acceptor Malononitriles for Enhanced 2PA

Donor-acceptor (D-A) substituted molecules, particularly those featuring a malononitrile acceptor group, have emerged as a promising class of chromophores for 2PA applications.[10][11] The malononitrile group, with its two strongly electron-withdrawing cyano moieties, serves as an excellent electron acceptor. When coupled with a suitable electron-donating group through a π-conjugated bridge, these molecules can exhibit significant intramolecular charge transfer (ICT) upon photoexcitation, a key factor for achieving large 2PA cross-sections.[12][13]

The general structure of a D-A malononitrile can be represented as Donor-π-Acceptor. The key to maximizing their 2PA response lies in the judicious selection and arrangement of these three components:

-